Ertugliflozin-d5 is synthesized from ertugliflozin through the incorporation of deuterium atoms, enhancing its stability and traceability in pharmacokinetic studies. The compound falls under the classification of small molecules and is categorized as an antidiabetic agent, specifically targeting the sodium-glucose cotransporter 2.
The synthesis of ertugliflozin-d5 involves several methods, primarily focusing on hydrogen-deuterium exchange reactions. This process replaces hydrogen atoms in the ertugliflozin molecule with deuterium atoms.
Ertugliflozin-d5 has a molecular formula of with a molecular weight of approximately 441.9 g/mol. The IUPAC name for this compound is:
The InChI representation is:
Ertugliflozin-d5 can undergo various chemical reactions including:
Common reagents used in these reactions include:
The conditions for these reactions vary significantly based on the desired product outcome.
Ertugliflozin-d5 functions similarly to ertugliflozin by inhibiting the sodium-glucose cotransporter 2 in the kidneys. This inhibition prevents glucose reabsorption from the renal filtrate, leading to increased urinary glucose excretion and subsequently reduced blood glucose levels. The primary molecular targets are the SGLT2 proteins located in the proximal tubules of the kidneys .
Ertugliflozin-d5 exhibits several notable physical and chemical properties:
These properties make it suitable for various analytical techniques used in pharmacokinetic studies .
Ertugliflozin-d5 has extensive applications in scientific research:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2